2,4-Dichloro-5-nitroquinazoline
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Overview
Description
2,4-Dichloro-5-nitroquinazoline is a chemical compound with the molecular formula C8H3Cl2N3O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a quinazoline ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which 2,4-dichloro-5-nitroquinazoline belongs, have been reported to exhibit diverse biological activities . They have been used as building blocks for various biologically active compounds, including antimicrobial, antifungal, antiviral, and antitumor drugs .
Mode of Action
For instance, some quinazoline derivatives inhibit tyrosine kinases, which are key enzymes in signal transduction pathways .
Biochemical Pathways
For example, some quinazoline derivatives inhibit the synthesis of DNA, RNA, and proteins, thereby affecting cell growth and proliferation .
Result of Action
Quinazoline derivatives have been reported to have various effects at the molecular and cellular levels, such as inhibiting cell growth and inducing cell death .
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that quinazoline derivatives can have broad-spectrum anti-cancer effects
Molecular Mechanism
It is known that quinazoline derivatives can manipulate mutant p53 proteins and their corresponding cellular response in p53 mutant cancer cells
Metabolic Pathways
It is known that 2,4-D, a similar compound, is rapidly metabolized in plants, with its predominant metabolic pathways and rates varying with different plant species
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-nitroquinazoline typically involves the nitration of 2,4-dichloroquinazoline. One common method includes the reaction of 2,4-dichloroquinazoline with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-nitroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions to form quinazoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolines with various functional groups depending on the nucleophile used.
Reduction: 2,4-Dichloro-5-aminoquinazoline.
Oxidation: Quinazoline N-oxides.
Scientific Research Applications
2,4-Dichloro-5-nitroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinazolines.
Industrial Applications: It is employed in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinazoline: Lacks the nitro group, making it less reactive in certain biological assays.
5-Nitroquinazoline: Lacks the chlorine atoms, affecting its chemical reactivity and biological activity.
2,4-Dichloro-6-nitroquinazoline: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
Uniqueness
2,4-Dichloro-5-nitroquinazoline is unique due to the specific positioning of the nitro and chlorine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .
Properties
IUPAC Name |
2,4-dichloro-5-nitroquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-6-4(11-8(10)12-7)2-1-3-5(6)13(14)15/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQCKTKCUQZSOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596737-83-5 |
Source
|
Record name | 2,4-dichloro-5-nitroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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